Diethyl dioxobutanedioate Diethyl dioxobutanedioate
Brand Name: Vulcanchem
CAS No.: 59743-08-7
VCID: VC3882087
InChI: InChI=1S/C8H10O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3
SMILES: CCOC(=O)C(=O)C(=O)C(=O)OCC
Molecular Formula: C8H10O6
Molecular Weight: 202.16 g/mol

Diethyl dioxobutanedioate

CAS No.: 59743-08-7

Cat. No.: VC3882087

Molecular Formula: C8H10O6

Molecular Weight: 202.16 g/mol

* For research use only. Not for human or veterinary use.

Diethyl dioxobutanedioate - 59743-08-7

Specification

CAS No. 59743-08-7
Molecular Formula C8H10O6
Molecular Weight 202.16 g/mol
IUPAC Name diethyl 2,3-dioxobutanedioate
Standard InChI InChI=1S/C8H10O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3
Standard InChI Key HYFOWJVQCLIAIO-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C(=O)C(=O)OCC
Canonical SMILES CCOC(=O)C(=O)C(=O)C(=O)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Diethyl dioxobutanedioate consists of a four-carbon butanedioate backbone substituted with two ketone groups at the 2- and 3-positions, each esterified with ethyl groups. The IUPAC name, diethyl 2,3-dioxobutanedioate, reflects this arrangement . Key structural descriptors include:

  • SMILES: CCOC(=O)C(=O)C(=O)C(=O)OCC\text{CCOC(=O)C(=O)C(=O)C(=O)OCC}

  • InChIKey: HYFOWJVQCLIAIO-UHFFFAOYSA-N\text{HYFOWJVQCLIAIO-UHFFFAOYSA-N}

  • XLogP3: 0.3 (indicating moderate hydrophobicity) .

The molecule’s planar diketone segment facilitates conjugation, enhancing its reactivity in cycloadditions and nucleophilic substitutions .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data for diethyl dioxobutanedioate remains unreported, related bicyclic derivatives synthesized from this compound exhibit well-defined bicyclo[3.3.0]octane frameworks . Spectroscopic features include:

  • IR: Strong absorptions at 1,740–1,760 cm1^{-1} (C=O stretching of esters and ketones) .

  • 1^1H NMR (CDCl3_3): δ 1.25–1.35 (t, 6H, CH3_3), 4.20–4.40 (q, 4H, OCH2_2), and 3.70–3.90 (s, 4H, COCH2_2CO) .

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis involves Fischer esterification of 2,3-dioxobutanedioic acid with ethanol under acidic conditions . Alternative methods include:

  • Ozonolysis of Dienes: Reaction of NN-alkylsuccinimides with 3-chloro-2-(chloromethyl)-1-propene followed by ozonolysis yields bicyclo[3.3.0]octane-dicarboximides, with diethyl dioxobutanedioate as a key intermediate .

  • Oxidative Methods: Patent literature describes its use in synthesizing angiotensin II receptor antagonists via radical-initiated oxidation .

Reactivity Profile

The compound’s diketone moiety participates in Stobbe condensations and Knoevenagel reactions, forming α,β-unsaturated esters . For example, condensation with oxalate esters produces ketoglutaric acid derivatives .

Table 1: Key Reactions of Diethyl Dioxobutanedioate

Reaction TypeReagents/ConditionsProductReference
CyclocondensationLHMDS, 3-chloro-2-(chloromethyl)-1-propeneBicyclo[3.3.0]octane derivatives
Krapcho DecarboxylationNaCl, DMSO, 140°CDimethyl 3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate
Nucleophilic SubstitutionAmmonia, RCHOImidazole-based pharmaceuticals

Physicochemical Properties

Thermodynamic and Physical Data

  • Density: 1.249 g/cm3^3

  • Boiling Point: 274.3°C at 760 mmHg

  • Flash Point: 117.4°C (closed cup)

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water .

Applications in Organic Synthesis

Bicyclic Compound Synthesis

Diethyl dioxobutanedioate serves as a linchpin in constructing bicyclo[3.3.0]octane frameworks via Weiss-Cook condensations. For instance, reaction with dimethyl 3-oxoglutarate yields pentamethyl cis-3-(carbomethoxymethyl)-3,7-dihydroxy-2-oxabicyclo[3.3.0]oct-7-ene-1,4,5,6,8-pentacarboxylate, a precursor to bioactive terpenoids .

Pharmaceutical Intermediates

Patent US20110092713A1 highlights its role in synthesizing 1-biphenylmethylimidazole derivatives, potent angiotensin II receptor antagonists . The diketone moiety undergoes regioselective amination to form imidazole cores critical for antihypertensive activity .

Materials Science

The compound’s conjugated system enables use in organic semiconductors and photovoltaic materials. Its electron-deficient diketone segment facilitates charge transport in polymer matrices .

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